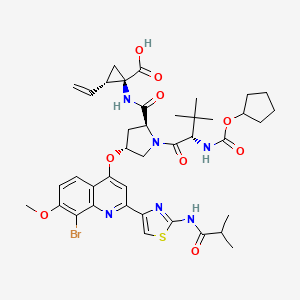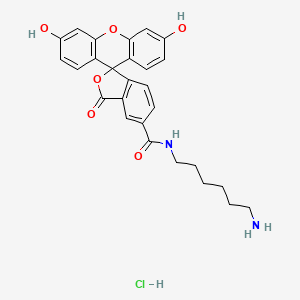
Fluorescéine-PEG3-Amine
Vue d'ensemble
Description
Fluorescein-PEG3-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a fluorescein dye with excitation/emission maximum 494/517 nm containing a free amine group, which can be reactive with carboxylic acid, activated NHS ester, carbonyl (ketone, aldehyde) etc .
Synthesis Analysis
Fluorescent amino acids, such as Fluorescein-PEG3-Amine, have become an essential chemical tool because they can be used to construct fluorescent macromolecules, such as peptides and proteins, without disrupting their native biomolecular properties . They have been designed for tracking protein–protein interactions in situ or imaging nanoscopic events in real time with high spatial resolution .Molecular Structure Analysis
The molecular formula of Fluorescein-PEG3-Amine is C29H31N3O8S . The molecular weight is 581.6 g/mol . The structure includes a conjugated system that illuminates when electrons spend a prolonged time in an excited state .Chemical Reactions Analysis
Fluorescein-PEG3-Amine is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm . It is used extensively as a diagnostic tool in the field of ophthalmology .Applications De Recherche Scientifique
Détection par fluorescence
La fluorescéine-PEG3-amine peut être utilisée dans les méthodes de détection par fluorescence. La partie fluorescéine peut subir une transition π–π sous excitation par la lumière d'une longueur d'onde particulière, puis libérer un grand nombre de photons, qui produisent une fluorescence {svg_1}. Cette propriété la rend utile dans divers domaines pour détecter des groupes fonctionnels et des ions {svg_2}.
Marquage des protéines
La this compound peut être utilisée pour le marquage des protéines. L'amine primaire peut être réticulée aux protéines et aux surfaces des matériaux à l'aide d'EDC et d'autres agents de réticulation {svg_3}. Cela permet le marquage des molécules et des surfaces pour des essais ou des méthodes de purification par affinité impliquant des sondes et des résines d'avidine ou de streptavidine {svg_4}.
Synthèse des PROTAC
La this compound est un lieur PROTAC à base de PEG qui peut être utilisé dans la synthèse des PROTAC {svg_5}. Les PROTAC contiennent deux ligands différents connectés par un lieur ; l'un est un ligand pour une ligase E3 ubiquitine et l'autre est pour la protéine cible {svg_6}.
Détection de la libération des médicaments
La fluorescence à base de peptides impliquant des acides aminés fluorescents conserve non seulement la biocompatibilité des peptides, mais s'appuie également sur leurs groupes fluorescents pour améliorer les propriétés fluorescentes du peptide lui-même {svg_7}. Cela peut être utilisé dans la détection de la libération des médicaments {svg_8}.
Détection des ions métalliques et des biomolécules
Les propriétés de fluorescence de la this compound peuvent être utilisées dans la détection des ions métalliques et des biomolécules {svg_9}. L'émission de fluorescence peut changer en présence de ces substances, fournissant un moyen de détection {svg_10}.
Recherche médicale
Des recherches sont en cours pour affiner davantage la structure et les propriétés photophysiques des α-aminoacides non naturels fluorescents pour une application dans une gamme plus large de processus sensibles à l'environnement {svg_11}. Cela comprend la production de composés avec des rendements quantiques plus élevés avec une fluorescence à des longueurs d'onde plus longues pour de nouvelles applications en recherche médicale {svg_12}.
Mécanisme D'action
Target of Action
Fluorescein-PEG3-Amine is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of Fluorescein-PEG3-Amine are proteins with reactive amine groups . These proteins are usually lysine residues, which are relatively abundant in mammalian proteins .
Mode of Action
Fluorescein-PEG3-Amine interacts with its targets through the free amine group it contains . This free amine group can react with carboxylic acid, activated N-hydroxysuccinimide (NHS) ester, and carbonyl compounds such as ketones and aldehydes . The interaction results in the formation of PROTAC molecules, which are capable of selectively degrading target proteins .
Biochemical Pathways
The biochemical pathways affected by Fluorescein-PEG3-Amine are primarily related to protein degradation . By forming PROTAC molecules, Fluorescein-PEG3-Amine leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process can affect various biochemical pathways depending on the specific proteins targeted.
Pharmacokinetics
It is known that the hydrophilic peg spacer in fluorescein-peg3-amine increases its solubility in aqueous media . This property could potentially enhance the bioavailability of Fluorescein-PEG3-Amine.
Result of Action
The molecular and cellular effects of Fluorescein-PEG3-Amine’s action are largely dependent on the specific proteins it targets for degradation. By selectively degrading target proteins, Fluorescein-PEG3-Amine can influence various cellular processes and functions .
Action Environment
The action, efficacy, and stability of Fluorescein-PEG3-Amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the free amine group in Fluorescein-PEG3-Amine . Additionally, the presence of reactive compounds such as carboxylic acids, activated NHS esters, and carbonyl compounds can influence the formation of PROTAC molecules .
Safety and Hazards
Orientations Futures
Fluorescent amino acids like Fluorescein-PEG3-Amine are widely used as building blocks for non-perturbative labeling of peptides and proteins . They have contributed significantly to the field of chemical biology in the past 10 years . Future research will likely focus on novel methodologies to synthesize building blocks with tunable spectral properties, their integration into peptide and protein scaffolds using site-specific genetic encoding and bioorthogonal approaches, and their application to design novel artificial proteins, as well as to investigate biological processes in cells by means of optical imaging .
Propriétés
IUPAC Name |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJRQGZXMBEAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)


![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)




![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)